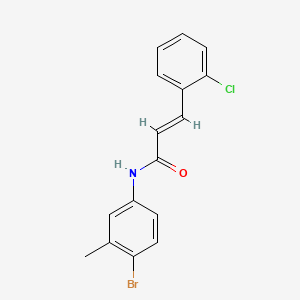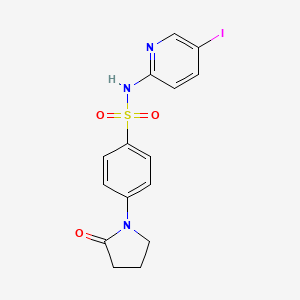
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide, also known as BML-210, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has shown promising results in preclinical studies. In
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may alter the expression of genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in cancer therapy, as tumors require a blood supply to grow and spread. This compound has also been shown to reduce oxidative stress and improve mitochondrial function, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, this compound has been shown to have low toxicity in animal models, which is important for its potential use as a therapeutic agent. However, this compound has not been extensively studied in humans, and its pharmacokinetics and pharmacodynamics are not well understood. Further research is needed to determine the optimal dosage and administration route for this compound.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the study of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease models.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic properties. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized through a variety of methods, including the reaction of 4-bromo-3-methylbenzaldehyde with 2-chlorobenzamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chlorobenzamide with 4-bromo-3-methylcinnamic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). Both methods have been reported to yield this compound in good to excellent yields.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)acrylamide has been studied for its potential therapeutic properties in various disease models. Research has shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective effects. In a study on rheumatoid arthritis, this compound was found to reduce inflammation and joint damage in a mouse model. In another study on breast cancer, this compound was found to induce apoptosis and inhibit cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
特性
IUPAC Name |
(E)-N-(4-bromo-3-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO/c1-11-10-13(7-8-14(11)17)19-16(20)9-6-12-4-2-3-5-15(12)18/h2-10H,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMAMMRSOXWXOR-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=CC2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(allylsulfonyl)-3-piperidinyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B6028402.png)
![2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6028408.png)
![5-(4-ethoxyphenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6028418.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B6028422.png)
![1,4-dimethyl-6-{[2-(4-methylphenyl)-1-pyrrolidinyl]sulfonyl}-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B6028435.png)

![5-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B6028440.png)
![3-[1-(cyclohexylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6028445.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6028450.png)
![2-(5-oxo-2-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B6028453.png)
![2-methyl-5-(3-{[(1-phenylpiperidin-4-yl)amino]methyl}pyrrolidin-1-yl)pyridazin-3(2H)-one](/img/structure/B6028458.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B6028482.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6028489.png)
![1-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B6028492.png)